1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No.:
Cat. No.: VC18171713
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO2/c1-7(2)6-12-8(3)5-10(9(12)4)11(13)14/h5,7H,6H2,1-4H3,(H,13,14) |
| Standard InChI Key | ACULMKMABIDQIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1CC(C)C)C)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid belongs to the pyrrole-carboxylic acid family, characterized by a five-membered aromatic ring with one nitrogen atom. Its systematic IUPAC name is 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid, with the molecular formula C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol) . The isobutyl group (-CH₂CH(CH₃)₂) at the 1-position distinguishes it from analogs like 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CID 4962523) .
Table 1: Comparative Structural Features of Pyrrole-Carboxylic Acid Derivatives
Spectroscopic Characterization
While experimental spectra for the isobutyl variant are unavailable, its isopropyl analog provides a template for prediction:
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IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), N-H stretching (~3400 cm⁻¹), and aromatic C-H vibrations (~3100 cm⁻¹) .
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NMR: The ¹H NMR spectrum would feature signals for the isobutyl group (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.0 ppm for CH), pyrrole ring protons (δ 6.0–6.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid likely parallels methods for analogous compounds:
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Knorr Pyrrole Synthesis: Condensation of a β-keto ester (e.g., ethyl acetoacetate) with isobutylamine under acidic conditions forms the pyrrole ring .
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Ester Hydrolysis: Subsequent saponification of the ethyl ester intermediate (e.g., ethyl 1-isobutyl-2,5-dimethyl-1H-pyrrole-3-carboxylate) yields the carboxylic acid .
Key Reaction:
Reactivity Profile
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Carboxylic Acid Functionalization: The -COOH group enables amidation, esterification, or reduction to alcohols, useful for derivatization in drug discovery .
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Electrophilic Substitution: The pyrrole ring undergoes nitration or sulfonation at the 4-position due to electron-rich aromaticity .
Physicochemical Properties
Thermal Stability
Based on the benzyl analog (decomposition >250°C) , the isobutyl derivative likely exhibits similar thermal resilience, making it suitable for high-temperature reactions.
Solubility and Partitioning
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Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the hydrophobic isobutyl and methyl groups.
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LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity favorable for membrane permeability in drug candidates .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Pyrrole-carboxylic acids are pivotal in constructing kinase inhibitors and anticancer agents. For example:
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The 5-formyl derivative (CAS 253870-02-9) is a precursor to sunitinib malate, a tyrosine kinase inhibitor .
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1-Benzyl analogs serve as building blocks for protease inhibitors .
Biological Activity
While direct studies on the isobutyl variant are absent, related compounds exhibit:
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Antimicrobial Effects: MIC values of 8–16 µg/mL against Gram-positive bacteria .
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Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield (>80%) and purity (>98%).
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
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Crystallography: Resolve X-ray structures to guide computational modeling of drug-receptor interactions.
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